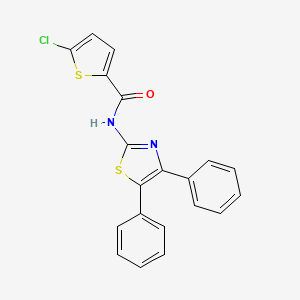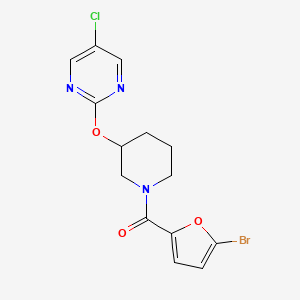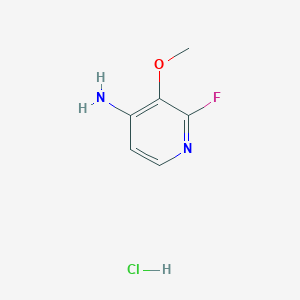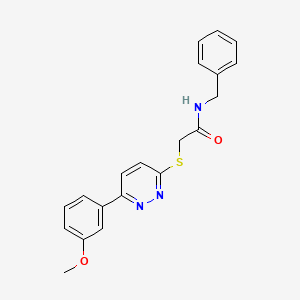![molecular formula C11H11BrN2O3 B2941291 ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 1445993-98-5](/img/structure/B2941291.png)
ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagent: N-bromosuccinimide (NBS)
Conditions: The bromination reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Methoxylation
Reagent: Sodium methoxide in methanol
Conditions: The reaction is performed under reflux conditions to ensure complete substitution.
Esterification
Reagent: Ethyl chloroformate
Conditions: The esterification is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by functional group modifications.
-
Formation of the Pyrrolo[2,3-c]pyridine Core
Starting Material: 2,3-dichloropyridine
Reaction: Cyclization with an appropriate amine under high temperature and pressure conditions.
Catalyst: Palladium-based catalysts are often used to facilitate the cyclization process.
化学反应分析
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles
Conditions: Typically carried out in polar aprotic solvents at moderate temperatures.
Products: Various substituted derivatives depending on the nucleophile used.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized derivatives, often involving the methoxy group.
-
Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Performed in anhydrous solvents to prevent side reactions.
Products: Reduced forms of the compound, potentially altering the ester or bromine functionalities.
Common Reagents and Conditions
Solvents: Dichloromethane, methanol, ethanol, tetrahydrofuran
Catalysts: Palladium, platinum, or nickel-based catalysts for hydrogenation reactions
Temperatures: Reactions are typically conducted at temperatures ranging from room temperature to reflux conditions.
科学研究应用
Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Serves as a precursor in the development of novel organic materials.
-
Biology
- Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
- Studied for its effects on cell proliferation and apoptosis in cancer cell lines.
-
Medicine
- Explored for its therapeutic potential in cancer treatment due to its inhibitory effects on FGFR signaling pathways.
- Potential applications in the development of anti-inflammatory and antimicrobial agents.
-
Industry
- Utilized in the synthesis of specialty chemicals and pharmaceuticals.
- Employed in the development of agrochemicals and dyes.
作用机制
The mechanism of action of ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate primarily involves its interaction with molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells.
相似化合物的比较
Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be compared with other pyrrolo[2,3-c]pyridine derivatives:
-
Ethyl 4-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Similar structure but with a chlorine atom instead of bromine.
- May exhibit different reactivity and biological activity due to the halogen substitution.
-
Mthis compound
- Similar structure but with a methyl ester group instead of an ethyl ester.
- Differences in solubility and pharmacokinetic properties.
-
4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Lacks the ester group, which may affect its reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-4-6-7(12)5-13-10(16-2)9(6)14-8/h4-5,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGSSHHMJQWVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide](/img/structure/B2941210.png)
![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)

![3,4-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2941217.png)
![4-Phenyl-1-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}methyl)azetidin-2-one](/img/structure/B2941219.png)
![4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2941220.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2941222.png)
![N-cyclohexyl-3-[5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2941223.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2941229.png)
![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)

